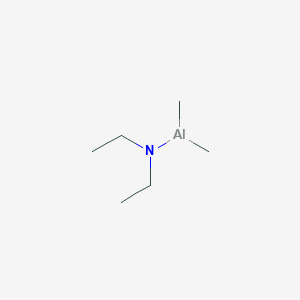

(Diethylamino)dimethylaluminum

Description

(Diethylamino)dimethylaluminum (chemical formula: Al(CH₃)₂(NEt₂), where Et = ethyl) is an organoaluminum compound featuring two methyl groups and a diethylamino ligand bonded to an aluminum center. Such compounds are classified as Lewis acids due to the electron-deficient nature of aluminum, making them valuable in catalysis and organic synthesis. The diethylamino group introduces steric bulk and electron-donating properties, which can modulate reactivity and stability compared to simpler alkylaluminum compounds like trimethylaluminum.

Properties

Molecular Formula |

C6H16AlN |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

N-dimethylalumanyl-N-ethylethanamine |

InChI |

InChI=1S/C4H10N.2CH3.Al/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H3;/q-1;;;+1 |

InChI Key |

VJDWAJKRQRWSCK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)[Al](C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Diethylaluminum Cyanide (AlEt₂CN)

- Structure : Features two ethyl groups and a cyanide ligand on aluminum.

- Reactivity : Primarily used as a hydrocyanation reagent, enabling the addition of cyanide groups to unsaturated substrates. The cyanide ligand enhances electrophilicity at aluminum, favoring nucleophilic attacks .

Ethyl (Diethylamino)zinc (ZnEt(NEt₂))

- Structure: A zinc analog with ethyl and diethylamino ligands.

- Reactivity: Stable in the presence of diethylamine and dimeric in benzene due to amino bridging. The dimerization is attributed to the superior bridging capability of amino groups over alkyl ligands .

- Key Difference: Aluminum analogs like (Diethylamino)dimethylaluminum may exhibit similar dimerization tendencies, but aluminum’s higher electrophilicity could lead to distinct reactivity in cross-coupling or polymerization reactions.

4-(Diethylamino)salicylaldehyde

- Structure: An aromatic aldehyde with a diethylamino substituent.

- Reactivity: Demonstrates potent antimicrobial activity (EC₅₀ = 14.487 mg/L against Rhizoctonia solani), highlighting the bioactivity imparted by the diethylamino group .

- Key Difference: Unlike the aluminum compound, this molecule’s activity stems from its ability to disrupt microbial membranes or enzymes, a property less relevant to organoaluminum reagents.

Physical and Catalytic Properties

- Thermal Stability: Amino groups (e.g., diethylamino) enhance thermal stability in organometallic compounds by donating electron density to the metal center, reducing decomposition risks compared to purely alkyl-substituted analogs .

- Solubility : Dimerization in solvents like benzene (observed in zinc analogs) may limit solubility but improve handling safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.